
Ultram
Descripción general
Descripción
Ultram, known chemically as tramadol hydrochloride, is a centrally acting synthetic opioid analgesic. It is used primarily for the treatment of moderate to severe pain. Tramadol hydrochloride is unique in that it not only acts on opioid receptors but also inhibits the reuptake of serotonin and norepinephrine, making it a dual-action pain reliever .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tramadol hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of 3-methoxyphenylmagnesium bromide with cyclohexanone to form 1-(3-methoxyphenyl)cyclohexanol. This intermediate is then reacted with dimethylamine in the presence of a reducing agent to yield tramadol. The final step involves the conversion of tramadol to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
Industrial production of tramadol hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically crystallized from an appropriate solvent to obtain tramadol hydrochloride in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Tramadol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Tramadol can be oxidized to form N-oxide derivatives.
Reduction: The ketone group in tramadol can be reduced to form secondary alcohols.
Substitution: Tramadol can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: N-oxide derivatives of tramadol.
Reduction: Secondary alcohols.
Substitution: Various substituted tramadol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Tramadol acts primarily as a μ-opioid receptor agonist but also inhibits the reuptake of norepinephrine and serotonin. This dual action contributes to its analgesic effects, allowing it to manage pain through multiple pathways. The compound exists as a racemic mixture of two enantiomers, each contributing differently to its analgesic profile .
Pain Management
- Postoperative Pain : Ultram has been extensively studied for its efficacy in managing postoperative pain. Clinical trials have demonstrated that single doses of 50 mg to 100 mg can provide effective analgesia following surgical procedures, often outperforming traditional analgesics like codeine .
- Chronic Pain Conditions : Research indicates that this compound is effective in treating chronic pain conditions such as osteoarthritis, neuropathic pain, and low back pain. Studies show that patients receiving tramadol reported significant pain relief compared to those on placebo or other analgesics .
- Cancer Pain : Tramadol is also utilized in oncology settings for managing cancer-related pain, particularly in patients who may be sensitive to stronger opioids due to side effects or previous history .
Formulations and Delivery Methods
- Oral Administration : this compound is commonly administered orally in tablet form, with varying dosages (50 mg, 75 mg, 100 mg). The bioavailability of tramadol is approximately 75%, with peak plasma concentrations reached within 1-2 hours post-administration .
- Transdermal Application : Recent studies have explored transdermal formulations of tramadol as an alternative delivery method. These formulations have shown promising results in achieving therapeutic plasma concentrations while minimizing the stress associated with oral administration .
- Combination Therapies : Tramadol is often used in combination with other analgesics (e.g., acetaminophen or nonsteroidal anti-inflammatory drugs) to enhance its analgesic effects and improve patient outcomes .
Efficacy in Chronic Pain Management
A double-blind study involving 820 patients with chronic pain conditions demonstrated that an average daily dose of 250 mg of this compound was comparable to traditional opioid combinations in terms of efficacy and safety . Patients reported improved quality of life and reduced pain levels over the study duration.
Transdermal Application Study
In a study assessing the pharmacokinetics of a transdermal tramadol gel formulation, researchers found that the proprietary base facilitated higher absorption rates compared to traditional formulations. This study highlighted the potential for transdermal delivery systems to provide effective pain management with reduced side effects associated with oral medications .
Comparative Analysis of Efficacy
Formulation | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Bioavailability |
---|---|---|---|
Oral Tramadol (100 mg) | ~300 μg/L | 1.6 - 1.9 hours | ~75% |
Transdermal Gel | Higher than oral formulations | 1 - 3 hours | Variable |
Mecanismo De Acción
Tramadol hydrochloride exerts its effects through multiple mechanisms:
Opioid Receptor Binding: Tramadol and its active metabolite, O-desmethyltramadol, bind to μ-opioid receptors in the brain, inhibiting pain signals.
Serotonin and Norepinephrine Reuptake Inhibition: Tramadol inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and contributing to pain relief.
Molecular Targets and Pathways: The primary molecular targets are the μ-opioid receptors and the serotonin and norepinephrine transporters.
Comparación Con Compuestos Similares
Similar Compounds
Codeine: Another opioid analgesic with a similar mechanism of action but less potent than tramadol.
Morphine: A more potent opioid analgesic with a higher risk of addiction and side effects.
Oxycodone: Similar to tramadol but with a higher potential for abuse and dependence.
Uniqueness of Tramadol
Tramadol hydrochloride is unique due to its dual mechanism of action, combining opioid receptor binding with serotonin and norepinephrine reuptake inhibition. This makes it effective for a broader range of pain conditions and reduces the risk of certain side effects associated with other opioids .
Actividad Biológica
Ultram, known generically as tramadol, is a centrally acting synthetic opioid analgesic used primarily for the management of moderate to moderately severe pain. Its biological activity is characterized by multiple mechanisms of action, including μ-opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. This article delves into the pharmacodynamics, metabolism, clinical implications, and case studies related to tramadol's biological activity.
Tramadol exhibits a dual mechanism of action:
- μ-Opioid Receptor Agonism : Tramadol binds to μ-opioid receptors with low affinity, while its active metabolite O-desmethyltramadol (M1) binds with higher affinity, contributing significantly to its analgesic effects .
- Monoamine Reuptake Inhibition : Tramadol also inhibits the reuptake of norepinephrine and serotonin, which may enhance its analgesic properties and contribute to its antidepressant effects .
Pharmacokinetics
Tramadol is rapidly absorbed after oral administration, with a bioavailability of approximately 75%. Peak plasma concentrations occur within 1.6 to 1.9 hours for tramadol and about 3 hours for its metabolite M1 . The pharmacokinetic profile is influenced by genetic variations in the CYP2D6 enzyme, which affects the conversion of tramadol to its active metabolite .
Parameter | Tramadol | M1 Metabolite |
---|---|---|
Bioavailability | 75% | N/A |
Cmax (μg/L) | ~300 | ~55 |
Tmax (hours) | 1.6 - 1.9 | 3 |
Steady-state achieved | Within 2 days | Within 2 days |
First-pass metabolism effect | 20-30% | N/A |
Efficacy and Safety
Tramadol has been shown to be effective for pain relief in various clinical settings. However, its use is associated with potential adverse effects and risks, particularly in specific populations:
- Adverse Effects : Common side effects include nausea, dizziness, and constipation. Serious risks include respiratory depression and seizures, especially in cases of overdose or when interacting with other CNS depressants .
- Dependence and Abuse Potential : While tramadol is considered to have a lower potential for abuse compared to traditional opioids, cases of misuse have been documented. A systematic review indicated that patients using tramadol may develop dependence similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Reports
A notable case involved a patient who developed dependence on tramadol after using it for pain management following an injury. Over time, the patient escalated the dosage significantly and exhibited withdrawal symptoms when doses were missed .
Another study highlighted acute tramadol poisoning among young adults, revealing that most cases resulted from suicide attempts or drug abuse rather than accidental ingestion .
Genetic Factors Influencing Response
The variability in tramadol's efficacy and safety profile can be attributed to genetic polymorphisms affecting drug metabolism:
- CYP2D6 Variants : Approximately 7% of individuals are "poor metabolizers" due to reduced CYP2D6 activity, leading to lower levels of M1 and potentially inadequate analgesia .
- Ultra-Rapid Metabolizers : Conversely, individuals with gene duplications may experience heightened effects and increased risk of adverse reactions due to elevated M1 levels .
Recent Research Findings
Recent studies have explored tramadol's long-term effects on cognitive health. A population-based study indicated that prolonged use of tramadol was associated with an increased risk of dementia among older adults . This finding raises concerns about the long-term implications of chronic pain management strategies involving tramadol.
Propiedades
IUPAC Name |
2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLZQTGLZFBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860388 | |
Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2914-77-4 | |
Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2914-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 2-(dimethylaminomethyl)-1-(m-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002914774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.